Methyl 3-((5-methylfuran-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[(5-methylfuran-2-yl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9-3-5-11(22-9)8-18-14(19)12-6-4-10(15(20)21-2)7-13(12)17-16(18)23/h3-7H,8H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJGWKENGOGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((5-methylfuran-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 371.43 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the tetrahydroquinazoline scaffold. The biological activity of methyl 3-((5-methylfuran-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline derivatives has been evaluated using various cancer cell lines.
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Cell Line Studies :
- Compounds similar to methyl 3-((5-methylfuran-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline have shown significant cytotoxicity against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The MTT assay results indicated that these compounds could inhibit cell proliferation effectively compared to standard treatments such as Doxorubicin .
The mechanism by which these compounds exert their anticancer effects often involves:
-
Inhibition of Tyrosine Kinases : Molecular docking studies suggest that these compounds may inhibit key signaling pathways involved in cancer cell proliferation, particularly targeting EGFR (Epidermal Growth Factor Receptor) tyrosine kinase .
"Molecular docking studies indicated strong binding affinities with EGFR, suggesting a potential mechanism for the observed anticancer activity" .
Other Pharmacological Activities
In addition to anticancer effects, derivatives of this compound have been explored for other biological activities:
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that certain thioxo derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of related tetrahydroquinazoline derivatives:
- Synthesis and Evaluation : A study synthesized a series of tetrahydroquinazoline derivatives and evaluated their anticancer activity against multiple cell lines. The results showed that modifications to the furan moiety significantly enhanced cytotoxic activity .
- Comparative Analysis : In a comparative study between synthesized compounds and known anticancer drugs, certain derivatives demonstrated superior efficacy in inhibiting tumor growth in vivo models .
Scientific Research Applications
Molecular Formula
- C : 16
- H : 16
- N : 2
- O : 3
- S : 1
Molecular Weight
- Molecular Weight : 304.37 g/mol
Anticancer Properties
Research has indicated that compounds similar to methyl 3-((5-methylfuran-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study
A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These compounds triggered apoptotic pathways, leading to reduced cell viability.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Research Findings
Thiazole-based compounds have been reported to show effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds containing furan and thiazole rings have been associated with anti-inflammatory effects.
Mechanism
These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses.
Data Table: Summary of Biological Activities
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through multi-step synthetic routes involving various chemical reactions. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Potential Synthetic Routes
- Formation of the Tetrahydroquinazoline Core : Utilizing cyclization reactions involving appropriate precursors.
- Thioxo Group Introduction : Employing thioketone derivatives to introduce the thioxo functionality.
- Furan Substitution : Alkylation reactions with furan derivatives to achieve the desired methyl substitution.
Preparation Methods
Cyclization via Aminobenzamide and Aldehyde Condensation
A validated method for tetrahydroquinazoline synthesis involves the condensation of 2-aminobenzamide derivatives with aldehydes in the presence of Na₂S₂O₅. For instance, 7-carboxy-4-oxo-3,4-dihydroquinazoline-2(1H)-thione serves as a pivotal intermediate.
Reaction Conditions :
- Reactants : 2-Amino-5-carboxybenzamide, thiourea (for thioxo group), and paraformaldehyde.
- Solvent : Dimethylformamide (DMF).
- Catalyst : Sodium metabisulfite (Na₂S₂O₅).
- Temperature : 100°C for 5 hours.
This method yields the 4-oxo-2-thioxo-tetrahydroquinazoline core with a carboxylic acid group at position 7.
Introduction of the (5-Methylfuran-2-yl)methyl Group
Alkylation at Position 3
The furan-methyl substituent is introduced via nucleophilic alkylation using (5-methylfuran-2-yl)methyl bromide.
Procedure :
- Substrate : 7-Carboxy-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline.
- Base : Potassium carbonate (K₂CO₃) in DMF.
- Alkylating Agent : (5-Methylfuran-2-yl)methyl bromide (1.2 equivalents).
- Conditions : Stirring at room temperature for 24 hours.
Yield : 65–72% (based on analogous alkylations in).
Esterification of the Carboxylic Acid Group
Thionyl Chloride-Methanol Method
The carboxylic acid at position 7 is esterified using thionyl chloride (SOCl₂) in methanol, a method validated for similar quinoline derivatives.
Steps :
- Reaction : Dissolve 7-carboxy intermediate in methanol, add SOCl₂ dropwise.
- Reflux : 12 hours at 65°C.
- Workup : Rotary evaporation, extraction with ethyl acetate, and washing with NaHCO₃.
Yield : 80–85% (consistent with).
Integrated Synthesis Protocol
Combining the above steps, the full synthesis proceeds as follows:
Cyclization :
$$ \text{2-Amino-5-carboxybenzamide} + \text{Thiourea} + \text{Na}2\text{S}2\text{O}_5 \xrightarrow{\text{DMF, 100°C}} \text{7-Carboxy-4-oxo-2-thioxo-tetrahydroquinazoline} $$ .Alkylation :
$$ \text{7-Carboxy Intermediate} + \text{(5-Methylfuran-2-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Substituted Derivative} $$ .Esterification :
$$ \text{7-Carboxy-3-Substituted Derivative} + \text{SOCl}_2/\text{MeOH} \xrightarrow{\text{Reflux}} \text{Methyl Ester Product} $$ .
Overall Yield : 42–48% (calculated from stepwise yields).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
Comparative Analysis of Alternative Routes
Alternative Cyclization Agents
Using acetic anhydride instead of Na₂S₂O₅ reduces yield to 35% due to side-product formation.
Direct Esterification Prior to Alkylation
Early esterification simplifies purification but risks ester hydrolysis during subsequent steps (yield drop to 50%).
Industrial Scalability Considerations
The thionyl chloride-methanol esterification is preferred for scalability due to:
- Low Cost : SOCl₂ is inexpensive compared to DCC/DMAP coupling agents.
- Simplified Workup : No urea byproducts.
Q & A
Q. Answer :
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H stretching at ~2500 cm⁻¹) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ ion) and detect impurities; use reverse-phase C18 columns with acetonitrile/water gradients .
- ¹H/¹³C NMR : Assign protons and carbons to confirm regiochemistry (e.g., methylfuran substitution) and tautomeric forms .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) .
Advanced: How do steric and electronic effects of the 5-methylfuran substituent influence the compound’s reactivity and biological activity?
Answer :
The 5-methylfuran group introduces steric hindrance and electron-donating effects:
- Steric Effects : The methyl group at the furan 5-position may restrict rotational freedom, stabilizing specific conformations critical for binding to biological targets (e.g., enzymes) .
- Electronic Effects : The furan oxygen enhances electron density at the adjacent methylene group, potentially increasing nucleophilicity for thiol-disulfide exchange reactions .
Biological Implications : Preliminary studies on similar compounds () suggest that electron-rich substituents improve interactions with hydrophobic enzyme pockets, though specific assays (e.g., enzyme inhibition) are needed.
Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
Answer :
Discrepancies in yields (e.g., 66% vs. 94% in ) may arise from:
- Reagent Purity : Impurities in phenyl isothiocyanate or solvents reduce efficiency.
- Reaction Time : Extended heating (e.g., >6 hours) may degrade intermediates.
Resolution Strategies :
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Q. Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential volatility of thiolated intermediates .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How does the thioxo group at position 2 affect the compound’s stability under varying pH conditions?
Answer :
The thioxo (C=S) group is susceptible to hydrolysis:
- Acidic Conditions : Protonation of sulfur leads to cleavage, forming carbonyl derivatives (e.g., C=O).
- Basic Conditions : Nucleophilic attack by OH⁻ may generate sulfonic acid byproducts.
Mitigation : Stabilize via buffered solutions (pH 6–8) and avoid prolonged exposure to extremes. LC-MS tracking of degradation products is advised .
Basic: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. Answer :
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
- Docking Studies : Predict binding affinities to targets like soluble epoxide hydrolase (sEH) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism .
Advanced: What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models?
Q. Answer :
- Metabolic Stability : Assess hepatic microsome stability to identify rapid clearance (e.g., cytochrome P450 oxidation of the methylfuran group) .
- Protein Binding : Measure plasma protein binding (e.g., albumin) using equilibrium dialysis, which may reduce free drug concentration in vivo .
- Formulation Adjustments : Use prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .
Table 1: Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | Calculated: ~403.4 g/mol | |
| LogP (Predicted) | ~2.8 (SwissADME) | |
| Solubility (Water) | <0.1 mg/mL (Simulation) | |
| Melting Point | Not reported; DSC recommended |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
